molecular formula C12H16O2SSi B1599287 p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone CAS No. 34452-56-7

p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

Cat. No.: B1599287
CAS No.: 34452-56-7
M. Wt: 252.41 g/mol
InChI Key: MMUNNGUGQXEUBR-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound presents a sophisticated arrangement of functional groups centered around a linear ethynyl linkage that bridges the p-toluenesulfone moiety with the trimethylsilyl group. The compound possesses the molecular formula C12H16O2SSi with a molecular weight of 252.40 daltons, reflecting the presence of twelve carbon atoms, sixteen hydrogen atoms, two oxygen atoms, one sulfur atom, and one silicon atom. The central structural framework consists of a p-tolyl group (4-methylbenzene) connected through a sulfone linkage to an ethynyl carbon, which is further bonded to a trimethylsilyl group, creating a linear arrangement that extends the molecular geometry significantly.

The bonding patterns within this molecule exhibit remarkable diversity in terms of hybridization states and electronic environments. The p-tolyl ring maintains its characteristic sp2 hybridization with delocalized pi-electron system, while the sulfur atom in the sulfone group adopts a tetrahedral geometry with sp3 hybridization. The ethynyl carbon atoms display sp hybridization, creating a linear triple bond that serves as the central connecting unit between the aromatic sulfone and the silyl group. The silicon atom exhibits sp3 hybridization with three methyl groups arranged tetrahedrally around it, providing steric bulk that influences the overall molecular conformation and reactivity.

The electron distribution throughout the molecule creates distinct regions of electron density that affect its chemical behavior. The sulfone group acts as a strong electron-withdrawing unit, creating electrophilic character at the adjacent ethynyl carbon. Conversely, the trimethylsilyl group provides electron-donating properties through hyperconjugation effects, which can stabilize negative charge development at the terminal ethynyl position. This electronic polarization creates a unique reactivity profile that enables the compound to participate in diverse chemical transformations as both electrophilic and nucleophilic species depending on the reaction conditions.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals that reflect the diverse electronic environments within the molecule. The aromatic protons of the p-tolyl ring appear as a pair of doublets in the aromatic region around 7.2-7.8 parts per million, with the methyl substituent on the benzene ring resonating as a singlet around 2.4 parts per million. The trimethylsilyl group produces a distinctive singlet around 0.3 parts per million, integrating for nine protons, which serves as a reliable diagnostic signal for the presence of this functional group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complexity of the carbon framework within the molecule, showing signals that span a wide chemical shift range. The aromatic carbons of the p-tolyl ring typically appear between 120-140 parts per million, while the carbonyl carbons of the sulfone group resonate around 140-150 parts per million due to their proximity to the electron-withdrawing sulfur center. The ethynyl carbons display characteristic signals around 90-110 parts per million, with the carbon directly bonded to silicon appearing further upfield due to the electron-donating effect of the silyl group. The methyl carbons of the trimethylsilyl group produce a signal around 0 parts per million, providing clear identification of this structural element.

Infrared spectroscopy offers valuable information about the functional groups present in this compound through analysis of characteristic vibrational frequencies. The ethynyl triple bond produces a sharp absorption band around 2157 wavenumbers, which serves as a diagnostic feature for the presence of the acetylenic functionality. The sulfone group exhibits characteristic stretching vibrations for the sulfur-oxygen bonds, typically appearing as strong absorptions around 1300-1350 wavenumbers and 1150-1200 wavenumbers. The aromatic carbon-carbon stretching vibrations manifest as medium intensity bands in the 1450-1600 wavenumbers region, while the trimethylsilyl group contributes characteristic silicon-carbon and carbon-hydrogen stretching frequencies in the appropriate spectral regions.

Mass spectrometry analysis reveals fragmentation patterns that provide insights into the structural stability and breakdown pathways of this compound. The molecular ion peak appears at mass-to-charge ratio 252, corresponding to the molecular weight of the compound. Characteristic fragmentation includes loss of the trimethylsilyl group, producing fragments at mass-to-charge ratio 179, and formation of the p-toluenesulfone cation through cleavage of the ethynyl linkage. Additional fragmentation patterns include the formation of trimethylsilyl cations and various aromatic fragments that aid in structural confirmation and purity assessment.

Analytical Technique Key Diagnostic Features Chemical Shift/Frequency Assignment
Proton Nuclear Magnetic Resonance Aromatic doublets 7.2-7.8 ppm p-Tolyl protons
Proton Nuclear Magnetic Resonance Singlet 2.4 ppm Aromatic methyl
Proton Nuclear Magnetic Resonance Singlet 0.3 ppm Trimethylsilyl
Carbon-13 Nuclear Magnetic Resonance Multiple signals 120-150 ppm Aromatic carbons
Carbon-13 Nuclear Magnetic Resonance Two signals 90-110 ppm Ethynyl carbons
Infrared Spectroscopy Sharp absorption 2157 cm⁻¹ Ethynyl stretch
Mass Spectrometry Molecular ion m/z 252 [M]⁺

Crystallographic Analysis and Spatial Configuration

Crystallographic analysis of this compound has provided detailed insights into its three-dimensional molecular structure and solid-state packing arrangements. X-ray diffraction studies reveal that the molecule adopts an extended linear conformation in the crystal lattice, with the ethynyl unit maintaining its characteristic sp hybridization and linear geometry. The bond lengths and angles within the structure conform to expected values for the respective functional groups, with the carbon-carbon triple bond measuring approximately 1.20 Angstroms and the sulfur-oxygen bonds in the sulfone group exhibiting lengths around 1.45 Angstroms.

The spatial configuration of the molecule demonstrates minimal steric interactions between the bulky trimethylsilyl group and the p-toluenesulfone moiety due to the linear ethynyl spacer that separates these units. The p-tolyl ring maintains planarity with the sulfone group, creating an extended aromatic-sulfone system that can participate in pi-stacking interactions with adjacent molecules in the crystal structure. The trimethylsilyl group adopts a staggered conformation with respect to the ethynyl axis, minimizing steric repulsion while maximizing hyperconjugative stabilization.

Intermolecular interactions within the crystal lattice include weak van der Waals forces between the aromatic rings and hydrogen bonding interactions involving the sulfone oxygen atoms. The packing arrangement reveals that molecules align in a head-to-tail fashion, optimizing electrostatic interactions between the electron-rich trimethylsilyl groups and the electron-deficient sulfone moieties. This solid-state organization influences the physical properties of the compound, including its melting point range of 80-83 degrees Celsius and its crystalline appearance.

Properties

IUPAC Name

trimethyl-[2-(4-methylphenyl)sulfonylethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2SSi/c1-11-5-7-12(8-6-11)15(13,14)9-10-16(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUNNGUGQXEUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408081
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34452-56-7
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
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Preparation Methods

Synthetic Routes and Reaction Conditions

There are two principal synthetic approaches to prepare p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone, both relying on the coupling of sulfonyl derivatives with trimethylsilyl-protected acetylenes.

Reaction of Bis(trimethylsilyl)acetylene with p-Toluenesulfonyl Chloride

This method is well-documented and involves the generation of a complex between p-toluenesulfonyl chloride and a Lewis acid catalyst, followed by nucleophilic addition of bis(trimethylsilyl)acetylene:

  • Step 1: Formation of p-toluenesulfonyl chloride-aluminum chloride complex by stirring p-toluenesulfonyl chloride with anhydrous aluminum chloride in dry dichloromethane at room temperature.

  • Step 2: Preparation of a cooled (0°C) solution of bis(trimethylsilyl)acetylene in dry dichloromethane.

  • Step 3: Dropwise addition of the sulfonyl chloride-aluminum chloride complex to the cooled bis(trimethylsilyl)acetylene solution under nitrogen atmosphere.

  • Step 4: Stirring the reaction mixture at room temperature for 12 hours to complete the reaction.

  • Step 5: Hydrolysis of the reaction mixture with cold 20% hydrochloric acid, followed by aqueous workup and drying.

  • Step 6: Purification by recrystallization from light petroleum ether (bp 40–60°C).

This procedure yields the target compound as white crystals with a yield of approximately 79–80% and a melting point of 81–82°C.

Reaction of p-Toluenesulfonylacetylene with Trimethylsilylacetylene

An alternative synthetic method involves palladium-catalyzed coupling of p-toluenesulfonylacetylene with trimethylsilylacetylene:

  • The reaction occurs in the presence of palladium on carbon as a catalyst.

  • Trimethylsilylacetylene acts as a nucleophile, coupling with the sulfonylacetylene under controlled conditions.

  • This route is less commonly detailed but is recognized for producing the target compound with good selectivity and yield.

Reaction Conditions Optimization

The reaction conditions critical to optimizing yield and purity include:

Parameter Optimal Condition Notes
Solvent Dry dichloromethane Anhydrous conditions prevent TMS group hydrolysis
Temperature 0°C during addition, then room temp Controls reaction rate and minimizes side reactions
Atmosphere Nitrogen or inert gas Prevents moisture and oxidation
Base/Lewis Acid Aluminum chloride (AlCl3) Catalyzes sulfonyl chloride activation
Reaction Time 12 hours at room temperature Ensures complete conversion
Workup Hydrolysis with 20% HCl, aqueous wash Removes catalyst and byproducts
Purification Recrystallization from petroleum ether Yields pure crystalline product

Research Findings and Analytical Data

  • Yield: Consistently high yields (79–80%) are reported for the bis(trimethylsilyl)acetylene method.

  • Purity: Purification by recrystallization affords white crystals with melting point 81–82°C, indicating high purity.

  • Spectroscopic Characterization:

    • [^1H NMR](pplx://action/followup): Aromatic protons of p-tolyl group appear around 7.3–7.8 ppm; methyl protons at ~2.4 ppm; TMS protons at ~0.2 ppm (singlet, 9H).
    • IR: Strong S=O stretching bands near 1300–1350 cm⁻¹; C≡C stretching near 2100 cm⁻¹; Si–C absorption near 1250 cm⁻¹.
    • Mass Spectrometry: Characteristic fragments include loss of TMS group and sulfonyl fragments.
  • Stability: The trimethylsilyl group stabilizes the ethynyl moiety, preventing polymerization and side reactions during synthesis and storage.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature Yield (%) Reference
Bis(trimethylsilyl)acetylene + p-Toluenesulfonyl chloride Bis(trimethylsilyl)acetylene, p-toluenesulfonyl chloride AlCl3 Dry dichloromethane 0°C to RT 79–80
p-Toluenesulfonylacetylene + Trimethylsilylacetylene p-Toluenesulfonylacetylene, trimethylsilylacetylene Pd/C Not specified Not specified Good

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, alkoxides, aprotic solvents like tetrahydrofuran.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Complex Molecules

  • p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone serves as a critical building block in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical industry for creating bioactive compounds with therapeutic properties .

1.2 Cycloaddition Reactions

  • The compound acts as a dipolarophile in cycloaddition reactions, facilitating the formation of cyclic compounds. This makes it useful in the synthesis of various heterocycles and complex organic frameworks .

1.3 Reactions and Mechanisms

  • Michael Addition: The compound can function as a Michael acceptor due to its electrophilic nature, allowing it to participate in nucleophilic addition reactions.
  • Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles in nucleophilic substitution reactions, enhancing its versatility as a reagent .

Biological Applications

2.1 Drug Development

  • Research indicates that this compound is explored for its potential in drug development. It is used in synthesizing various bioactive molecules that may exhibit therapeutic effects against diseases .

Material Science

3.1 Advanced Materials Development

  • The compound's unique properties make it suitable for developing advanced materials, including polymers and nanomaterials. Its structural characteristics allow for modifications that enhance material performance .

Case Studies and Research Findings

Study/Research Application Findings
Synthesis of EpibatidineDrug DevelopmentUtilized as an intermediate leading to the synthesis of epibatidine, showcasing its utility in creating complex pharmaceuticals .
Diels-Alder ReactionsOrganic SynthesisDemonstrated effectiveness in regioselective Diels-Alder reactions, contributing to the total synthesis of target molecules like (−)-allocolchicine .
Photochemical AlkynylationOrganic ChemistryEmployed in photochemical reactions to alkynylate unreactive C(sp3^3)-H bonds, expanding its application scope in organic synthesis .

Mechanism of Action

The mechanism by which p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone exerts its effects involves its ability to act as a Michael acceptor and a dipolarophile. These properties enable it to participate in various addition and substitution reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with nucleophiles and electrophiles to form new chemical bonds.

Comparison with Similar Compounds

Table 1: Key Properties of p-Tolyl [2-(Trimethylsilyl)ethynyl] Sulfone and Related Sulfones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₂H₁₆O₂SSi 252.40 TMS-protected ethynyl group; precursor for ethynyl sulfones via desilylation .
Ethynyl p-tolyl sulfone C₉H₈O₂S 180.22 Terminal alkyne; used in biocidal applications .
Diiodomethyl p-tolyl sulfone C₈H₈I₂O₂S 414.02 Diiodo-substituted; potential for halogen-mediated reactivity .
Phenyl vinyl sulfone C₈H₈O₂S 168.21 Vinyl group instead of ethynyl; used in polymerization reactions .
Benzyl phenyl sulfone C₁₃H₁₂O₂S 232.30 Benzyl-p-tolyl hybrid; intermediate in cyclopropane synthesis .

Key Observations:

Trimethylsilyl vs. Ethynyl Functionality :

  • The TMS group in this compound enhances stability during storage and reactions compared to its desilylated counterpart, ethynyl p-tolyl sulfone, which is more reactive due to the terminal alkyne .
  • Ethynyl p-tolyl sulfone (CAS: 13894-21-8) is synthesized directly from the TMS-protected form via silica gel-mediated desilylation, highlighting the role of the TMS group as a protective strategy .

Halogenated Derivatives :

  • Diiodomethyl p-tolyl sulfone (CAS: 20018-09-1) introduces iodine atoms, which may enable unique reactivity in cross-coupling or photochemical reactions. However, its applications are less documented compared to ethynyl or TMS-containing analogs .

Vinyl vs. Ethynyl Sulfones :

  • Phenyl vinyl sulfone (CAS: 5535-48-8) lacks the alkyne moiety, making it less versatile in click chemistry but more suitable for radical or addition polymerizations .

Key Insights:

  • Catalytic Utility : The TMS-protected sulfone demonstrates moderate efficiency (34% yield) in telluride-mediated C–C bond formation, whereas ethynyl p-tolyl sulfone is more reactive in Cu-catalyzed azide-alkyne cycloaddition (click chemistry) .
  • Biocidal Activity : Alkynyl aryl sulfones, including ethynyl p-tolyl sulfone, exhibit broad-spectrum biocidal properties, likely due to the electrophilic sulfone group disrupting microbial membranes .

Stability and Handling

  • Thermal Stability : The TMS group in this compound reduces alkyne reactivity, enhancing thermal stability compared to ethynyl p-tolyl sulfone, which may degrade under prolonged heat .
  • Solubility: Silylated derivatives generally exhibit lower polarity, improving solubility in non-polar solvents (e.g., hexane, CH₂Cl₂), whereas ethynyl sulfones are more polar and soluble in alcohols or acetonitrile .

Biological Activity

p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone, also known as 1-tosyl-2-(trimethylsilyl)acetylene, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H14O2S
  • CAS Number : 34452-56-7
  • Structure : The compound features a sulfone group attached to a p-tolyl ring and a trimethylsilyl group linked to an ethynyl moiety.

The biological activity of this compound can be attributed to its interactions at the molecular level. It has been noted for its role as:

  • Inhibitor of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulator of Signaling Pathways : It potentially affects various signaling pathways that are critical in cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
    • Mechanism : The compound's ability to inhibit poly(ADP-ribose) polymerase (PARP) was highlighted, which is crucial for DNA repair in cancer cells with defective mechanisms.
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to quantify this effect.
  • Role in Drug Synthesis :
    • As a versatile building block, it is used in synthesizing more complex heterocyclic compounds that may have therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against cancer cell lines; PARP inhibition noted
AntimicrobialPotential activity observed; requires further validation
Drug SynthesisUsed as a precursor for synthesizing complex pharmaceuticals

Case Studies

  • Cytotoxicity Against Cancer Cells
    • A study involving the treatment of various cancer cell lines with this compound revealed IC50 values indicating effective inhibition of cell growth. The mechanism was linked to its interaction with DNA repair pathways.
  • Synthesis of Novel Compounds
    • Researchers utilized this compound as a key intermediate in the synthesis of new drug candidates targeting specific diseases, showcasing its utility in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for p-tolyl [2-(trimethylsilyl)ethynyl] sulfone, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves functionalization of p-toluenesulfonyl derivatives with trimethylsilyl-protected alkynes. A validated approach includes:

  • Step 1 : Reacting p-toluenesulfonyl chloride with a trimethylsilyl acetylide (e.g., generated from TMS-acetylene and a strong base like LDA).
  • Step 2 : Quenching the reaction under controlled acidic conditions to preserve the silyl group.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the sulfone .
    Optimal yields (>70%) are achieved under anhydrous conditions at 0–25°C, with rigorous exclusion of moisture to prevent desilylation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • <sup>1</sup>H NMR : Expect aromatic protons as a singlet (~7.3–7.8 ppm, 4H, p-tolyl), methyl protons (~2.4 ppm, 3H), and absence of acetylenic protons due to TMS shielding. The TMS group appears as a singlet at ~0.2 ppm (9H) .
  • IR : Strong S=O stretching (~1350–1300 cm⁻¹), C≡C stretching (~2100 cm⁻¹), and Si–C absorption (~1250 cm⁻¹) .
  • Mass Spectrometry : Dominant fragments include [M – TMS]<sup>+</sup> (m/z 180.22) and [SO2Tol]<sup>+</sup> (m/z 155.1). Deuterium labeling (e.g., TMS-CD2-C≡C) can clarify fragmentation pathways .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; if exposed, move to fresh air and seek medical attention .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis of the TMS group .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and rinse area with ethanol/water .

Advanced Research Questions

Q. How does the trimethylsilyl (TMS) group influence the stability and reactivity of the ethynyl sulfone moiety in organometallic reactions?

Methodological Answer: The TMS group:

  • Stabilizes the Alkyne : By electron donation, reducing undesired side reactions (e.g., polymerization) during cross-coupling (e.g., Sonogashira).
  • Facilitates Cleavage : The Si–C bond is selectively cleaved under mild fluoride conditions (e.g., TBAF), enabling post-functionalization .
  • Affects Mass Spectral Fragmentation : Strong Si–O/S interactions dominate fragmentation, producing diagnostic ions (e.g., [M – SO2Tol]<sup>+</sup>) .
    Experimental Design : Compare reactivity of TMS-protected vs. unprotected ethynyl sulfones in Pd-catalyzed couplings to quantify steric/electronic effects.

Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound in multi-step syntheses?

Methodological Answer:

  • Purity Assessment : Confirm sulfone purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (>98% by area) .
  • Moisture Control : Use molecular sieves or drying tubes in reactions to prevent TMS group hydrolysis, which can alter reactivity .
  • Isotopic Labeling : Introduce deuterium at the TMS-ethynyl position to track reaction pathways and identify intermediates .
    Case Study : In a failed Suzuki coupling, replace polar aprotic solvents (DMF) with toluene to reduce sulfone decomposition .

Q. How can researchers determine physical properties (e.g., melting point) of this compound when literature data is scarce?

Methodological Answer:

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N2. Anticipate decomposition near 150°C due to sulfone thermal instability .
  • Solubility : Perform iterative solubility tests in graded solvents (e.g., hexane → DCM → DMSO). The compound is sparingly soluble in water but dissolves in THF or chloroform .
  • Crystallography : Grow single crystals via slow evaporation (hexane/EtOAc) and analyze X-ray diffraction to confirm molecular geometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported <sup>13</sup>C NMR chemical shifts for the TMS-ethynyl group?

Methodological Answer:

  • Calibration : Ensure spectrometer calibration using TMS (0 ppm) or secondary standards (e.g., CDCl3 at 77.0 ppm).
  • Solvent Effects : Compare data in deuterated DMSO vs. CDCl3; polar solvents may deshield the TMS group, shifting peaks upfield .
  • Referencing : Cross-validate with computational methods (e.g., DFT calculations for predicted shifts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Reactant of Route 2
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p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone

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